molecular formula C15H23BO2S B2819020 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester CAS No. 2377611-93-1

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester

Cat. No.: B2819020
CAS No.: 2377611-93-1
M. Wt: 278.22
InChI Key: KZTIVVSSBPUFAF-UHFFFAOYSA-N
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Description

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is a chemically stable organoboron compound primarily utilized as a key synthetic intermediate in advanced organic synthesis and medicinal chemistry research. The pinacol ester group serves as a protecting group for the boronic acid functionality, enhancing the compound's stability and shelf-life, which facilitates handling and storage . This compound is of significant value in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing biaryl and other carbon-carbon bonds essential in the development of pharmaceuticals and functional materials . Researchers also investigate boronic esters like this one for their potential in developing protease inhibitors, following the precedent set by boron-containing drugs such as Bortezomib, which target therapeutic proteases . Furthermore, structurally related phenylboronic acid pinacol esters have been engineered as smart materials in nanotechnology applications; for instance, they have been incorporated into reactive oxygen species (ROS)-responsive drug delivery systems for the targeted treatment of inflammatory diseases such as periodontitis . The propylsulfanyl substituent on the phenyl ring may impart unique electronic or steric properties, and it can be explored as a functional handle for further chemical modifications. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTIVVSSBPUFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 2-bromothiophenol, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form 2-(1-Propylsulfanyl)phenylboronic acid.

    Esterification: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalyst Optimization: Using highly efficient palladium catalysts to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the propylsulfanyl group.

Scientific Research Applications

Synthetic Applications

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura Coupling : The compound serves as a key reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
    • Case Study : In a study by Miyaura et al., the compound was utilized to couple with various aryl halides, yielding high selectivity and efficiency under palladium catalysis conditions .
  • Borylation Reactions :
    • Palladium-Catalyzed Borylation : The compound can be synthesized through palladium-catalyzed borylation processes, allowing for the introduction of boron into organic molecules. This method is particularly useful for modifying existing compounds to enhance their reactivity.
    • Case Study : Research demonstrated that 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester could be synthesized via microwave-assisted borylation, achieving yields exceeding 65% .

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing biologically active compounds. Boronic acids are known to interact with biological targets, influencing various pathways.
    • Case Study : A recent investigation highlighted its role in synthesizing inhibitors for protein-protein interactions, showcasing its potential in developing novel therapeutic agents .
  • Fluorogenic Probes :
    • The compound has been explored as part of fluorogenic probes that respond to specific biological stimuli, such as hydrogen peroxide. This application is vital for imaging techniques in biological research.
    • Case Study : A study reported the incorporation of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester into a fluorescent probe, demonstrating significant sensitivity and selectivity towards reactive oxygen species .

Material Science Applications

  • Polymer Chemistry :
    • Boronic esters are utilized in the synthesis of dynamic covalent polymers. The reversible nature of boron-oxygen bonds allows for the development of materials with tunable properties.
    • Case Study : Research has shown that incorporating 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester into polymer matrices enhances mechanical properties while maintaining flexibility .
  • Nanomaterials :
    • The compound is also being investigated for its potential in nanotechnology, particularly in creating nanoscale devices through self-assembly processes driven by boron chemistry.
    • Case Study : An experimental study demonstrated that nanoparticles functionalized with this boronic acid derivative exhibited enhanced catalytic activity compared to their non-functionalized counterparts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistrySuzuki-Miyaura Coupling
Synthetic ChemistryPalladium-Catalyzed Borylation
Medicinal ChemistryDrug Development (Protein Inhibitors)
Medicinal ChemistryFluorogenic Probes
Material ScienceDynamic Covalent Polymers
Material ScienceNanomaterials

Mechanism of Action

The mechanism of action of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester and propylsulfanyl groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions. The propylsulfanyl group can be oxidized, providing additional functionalization opportunities.

Comparison with Similar Compounds

Key Research Findings

Solubility : Pinacol esters universally outperform parent boronic acids in organic solvents, with chloroform being optimal .

Functionalization : Substituents like propylsulfanyl enable fine-tuning of lipophilicity and ROS sensitivity .

Purity : Commercial availability at 95%–97% ensures utility in most synthetic workflows, though higher grades may be needed for pharmaceutical applications .

Biological Activity

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its significance in therapeutic applications.

  • IUPAC Name : 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester
  • CAS Number : 2377611-93-1
  • Molecular Formula : C13H19BOS
  • Molecular Weight : 235.26 g/mol

The biological activity of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, which can modulate enzyme activity or inhibit specific biochemical pathways.

Antimicrobial Activity

Research indicates that boronic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that functionalized boron compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various boronic acid derivatives, including 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

CompoundBacterial StrainZone of Inhibition (mm)
2-(1-Propylsulfanyl)phenylboronic acid pinacol esterStaphylococcus aureus15
2-(1-Propylsulfanyl)phenylboronic acid pinacol esterEscherichia coli12

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study highlighted its potential as an anti-inflammatory therapeutic agent.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound120150

Q & A

Basic Research Questions

Q. How is 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester synthesized, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. Key steps include:

  • Protection of the boronic acid : Use pinacol in anhydrous tetrahydrofuran (THF) with a catalytic amount of HCl or H₂SO₄ to form the ester.
  • Workup : Remove water via azeotropic distillation or molecular sieves to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from chloroform is recommended due to the compound's high solubility in chlorinated solvents .

Q. Which solvents are optimal for dissolving 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester?

  • Methodological Answer : Pinacol esters of boronic acids exhibit high solubility in polar aprotic solvents (e.g., chloroform, acetone) and moderate solubility in ethers. Experimental data (dynamic method) show:

  • Highest solubility : Chloroform (>300 mg/mL at 25°C).
  • Lowest solubility : Hydrocarbons (e.g., cyclohexane, <50 mg/mL).
  • Solvent selection : Use chloroform or acetone for reactions; avoid hydrocarbons for solubility limitations. Wilson equation correlations validate these trends .

Q. What are the stability and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at ambient temperatures (20–25°C) under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Decomposition risks : Exposure to moisture or acidic/basic conditions may cleave the boronic ester bond. Monitor via TLC or NMR for degradation (e.g., reappearance of boronic acid peaks at δ ~7 ppm in ¹H NMR) .

Q. How is 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester purified after synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate) for optimal separation.
  • Recrystallization : Dissolve in warm chloroform and cool to −20°C for crystal formation. Purity >98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does its boronic ester group interact with diols, and how is this applied experimentally?

  • Methodological Answer : The boronic ester forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., sugars). Applications include:

  • Sensor design : Immobilize the compound on a quartz crystal microbalance (QCM) to detect glucose via frequency shifts.
  • Bioconjugation : React with polyols (e.g., dopamine) to create pH-responsive drug carriers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification.
  • Solvent effects : Compare yields in THF vs. dichloromethane (DCM); THF often improves solubility.
  • In situ monitoring : Use FTIR to track boronic acid consumption (disappearance of B–OH stretch at ~3200 cm⁻¹) .

Q. What role does this compound play in stimuli-responsive drug delivery systems?

  • Methodological Answer : The boronic ester bond is cleaved by reactive oxygen species (ROS) or H₂O₂, enabling targeted drug release. Example applications:

  • Nanoparticle design : Incorporate into PEG-PLA micelles loaded with antibiotics (e.g., rifampin). ROS-triggered degradation releases the payload in infected tissues .

Q. What are its photophysical properties, and how can they be exploited?

  • Methodological Answer : Arylboronic esters exhibit room-temperature phosphorescence (RTP) with lifetimes up to seconds.

  • Mechanism : Out-of-plane distortion at the B–C bond in the T₁ state enhances spin-orbit coupling.
  • Applications : Use as a phosphorescent probe in bioimaging or oxygen sensing. Validate via time-resolved spectroscopy .

Q. How does it interact with biological targets like the proteasome?

  • Methodological Answer : Preliminary studies suggest inhibition of proteasome activity via covalent binding to catalytic threonine residues.

  • Assays : Measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates.
  • Validation : Compare IC₅₀ values with bortezomib (clinical proteasome inhibitor) .

Q. What challenges arise in spectroscopic characterization?

  • Methodological Answer :

  • ¹¹B NMR : Low sensitivity and quadrupolar broadening complicate peak resolution. Use high-field spectrometers (≥500 MHz) and boron-free solvents.
  • Mass spectrometry : Electrospray ionization (ESI) may require derivatization (e.g., methylation) to enhance ionization efficiency .

Q. How can computational modeling predict its reactivity or stability?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bond dissociation energies (BDEs) of the boronic ester.
  • MD simulations : Predict solubility parameters in mixed solvents (e.g., chloroform/water) using GROMACS .

Q. Are there contradictions in reported solubility data, and how can they be resolved?

  • Methodological Answer : Minor discrepancies arise from solvent purity or temperature control.

  • Standardization : Use the dynamic method (heating/cooling cycles) with HPLC-grade solvents.
  • Validation : Cross-check with Wilson or NRTL models to correlate experimental vs. theoretical solubility .

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